molecular formula C17H12FNO3 B12515129 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione

Cat. No.: B12515129
M. Wt: 297.28 g/mol
InChI Key: NPNSBJCBZCEXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a benzofuran ring fused with an isoindoline-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of transition-metal-catalyzed reactions and organocatalytic methods, which offer robust techniques for constructing complex heterocyclic structures . Additionally, solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors, leading to changes in cellular processes . The compound’s structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione is unique due to the presence of both the 5-fluoro-2,3-dihydrobenzofuran and isoindoline-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-5-6-15-10(7-8-22-15)13(14)9-19-16(20)11-3-1-2-4-12(11)17(19)21/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNSBJCBZCEXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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